

The Physiological Functions of the Spexin Neuropeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Spexin
Cat. No.:	B561601

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin (SPX), a highly conserved 14-amino acid neuropeptide, has emerged as a pleiotropic signaling molecule with significant implications for a range of physiological processes. Initially identified through bioinformatics, SPX is now recognized as an endogenous ligand for the galanin receptor subtypes 2 (GALR2) and 3 (GALR3).^[1] Its widespread distribution in both the central nervous system and peripheral tissues underscores its diverse regulatory roles.^{[2][3]} This technical guide provides a comprehensive overview of the core physiological functions of **Spexin**, with a particular focus on its involvement in metabolism, reproduction, cardiovascular function, and nociception. We present a synthesis of current research, including detailed experimental protocols, quantitative data, and visual representations of its signaling pathways to facilitate further investigation and therapeutic development.

Introduction to Spexin

Spexin, also known as Neuropeptide Q (NPQ), is a novel peptide hormone encoded by the C12orf39 gene.^[3] Its discovery has opened new avenues for understanding the complex interplay of signaling pathways that govern homeostasis. The mature 14-amino acid sequence of **Spexin** is remarkably conserved across vertebrate species, suggesting a fundamental and evolutionarily important role.^[3] **Spexin** exerts its biological effects by binding to and activating GALR2 and GALR3, which are G protein-coupled receptors.^[1] While GALR2 activation is primarily linked to Gq-coupled stimulatory signaling, GALR1 and GALR3 are associated with

Gi-coupled inhibitory signaling.[\[4\]](#)[\[5\]](#) This differential receptor coupling contributes to the diverse and sometimes opposing physiological effects observed with **Spexin** administration.

Role of Spexin in Metabolism and Energy Homeostasis

A substantial body of evidence implicates **Spexin** as a critical regulator of metabolism and energy balance.[\[6\]](#) Circulating levels of **Spexin** are often found to be decreased in individuals with obesity and type 2 diabetes, suggesting a protective role against metabolic dysfunction.[\[2\]](#)[\[7\]](#)

Regulation of Food Intake and Body Weight

Animal studies have consistently demonstrated the anorexigenic effects of **Spexin**. Central administration of **Spexin** in goldfish has been shown to inhibit food intake by downregulating orexigenic factors like neuropeptide Y (NPY) and upregulating anorexigenic factors.[\[8\]](#)[\[9\]](#) In rodent models of diet-induced obesity (DIO), systemic administration of **Spexin** leads to reduced caloric intake and subsequent weight loss.[\[10\]](#)[\[11\]](#)

Glucose and Lipid Metabolism

Spexin plays a significant role in modulating both glucose and lipid metabolism. In animal models of type 2 diabetes, **Spexin** treatment has been shown to improve glucose tolerance, reduce insulin resistance, and lower HbA1c levels.[\[7\]](#) Furthermore, **Spexin** has been observed to inhibit the uptake of long-chain fatty acids into adipocytes and reduce hepatic fat accumulation by modulating lipogenesis and β -oxidation.[\[6\]](#)[\[10\]](#) In vitro studies using human adipocytes have shown that **Spexin** stimulates lipolysis while inhibiting lipogenesis and glucose uptake.[\[8\]](#)

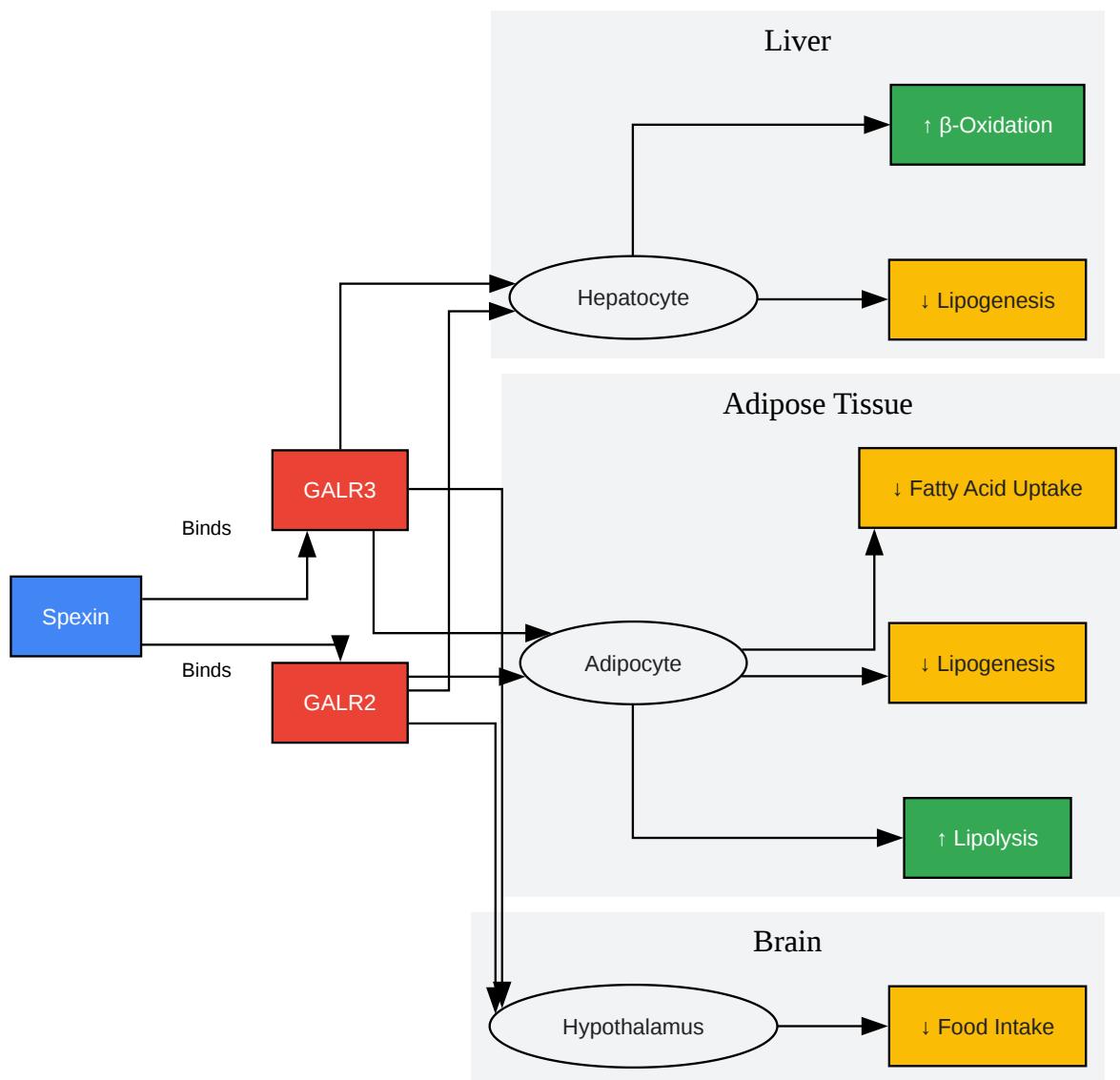
Quantitative Data on Metabolic Effects of Spexin

Parameter	Animal Model	Spexin Dose & Route	Outcome	Reference
Caloric Intake	Wistar Rats (DIO)	35 µg/kg/day SC	~32% reduction	[10]
Body Weight	C57BL/6J Mice (DIO)	25 µg/kg/day IP	Significant weight loss	[10][11]
Respiratory Exchange Ratio	C57BL/6J Mice (DIO)	25 µg/kg/day IP	Significant reduction at night	[10]
Fatty Acid Uptake	DIO Mouse Adipocytes (in vitro)	1 ng/mL	73% inhibition	[11]
Liver Triglycerides	Fructose-induced Mice	Not specified	Reduction	[2]
Insulin Sensitivity	DIO and T2D Mice	Not specified	Improvement	[2]
Serum TNF-α and IL-6	T2D Mouse Model	Not specified	Reduction	[2]
Body Weight	Type 2 Diabetic Mice	Not specified	Reduction	[7]
Glucose Tolerance	Type 2 Diabetic Mice	Not specified	Enhancement	[7]

Experimental Protocols: Metabolic Studies

In Vivo Administration in Diet-Induced Obese (DIO) Rodents

- Animal Model: C57BL/6J mice or Wistar rats fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.[10][11]
- **Spexin Preparation:** Spexin peptide is dissolved in a vehicle such as sterile phosphate-buffered saline (PBS) or isotonic saline.[11][12]


- Administration:
 - Intraperitoneal (IP) Injection: For mice, a common dosage is 25 µg/kg/day.[10][11]
 - Subcutaneous (SC) Injection: For rats, a dosage of 35 µg/kg/day has been used.[10]
- Monitoring: Body weight, food and water intake are measured daily. Metabolic parameters such as respiratory exchange ratio and locomotor activity can be monitored using metabolic cages.[10]

In Vitro Fatty Acid Uptake Assay

- Cell Model: Primary adipocytes isolated from the epididymal fat pads of DIO mice.
- Assay:
 - Isolated adipocytes are incubated with varying concentrations of **Spexin**.
 - A radiolabeled long-chain fatty acid, such as [3H]-oleate, is added to the incubation medium.
 - After a defined incubation period, the cells are washed to remove unincorporated fatty acids.
 - The amount of radioactivity incorporated into the cells is measured using liquid scintillation counting to determine the rate of fatty acid uptake.[10]

Signaling Pathways in Metabolic Regulation

Spexin's metabolic effects are mediated through the activation of GALR2 and GALR3, leading to downstream signaling cascades that vary depending on the target tissue.

[Click to download full resolution via product page](#)

Caption: Spexin's signaling in metabolic tissues.

Role of Spexin in Reproduction

Spexin is increasingly recognized as a key neuromodulator in the reproductive axis, generally exerting an inhibitory influence.^[13] It is expressed in various tissues of the hypothalamic-pituitary-gonadal (HPG) axis.^[14]

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Spexin can act at multiple levels of the HPG axis to inhibit reproductive function.[15] In several species, **Spexin** has been shown to decrease the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[15] At the pituitary level, **Spexin** can directly suppress the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14]

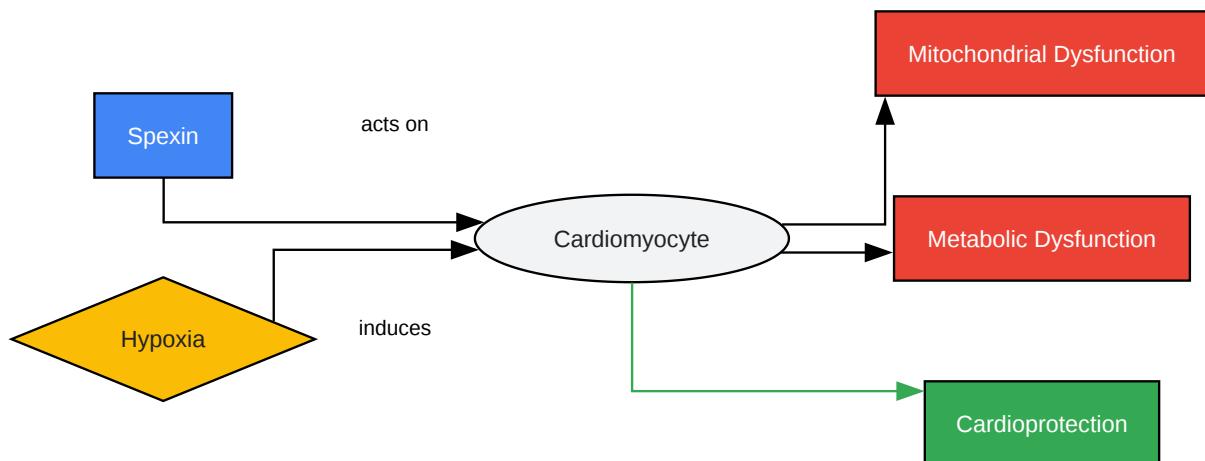
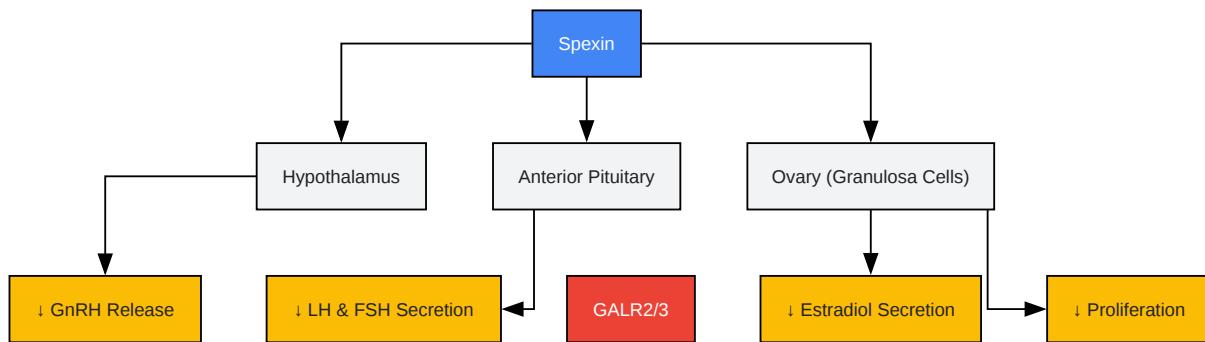
Ovarian Function

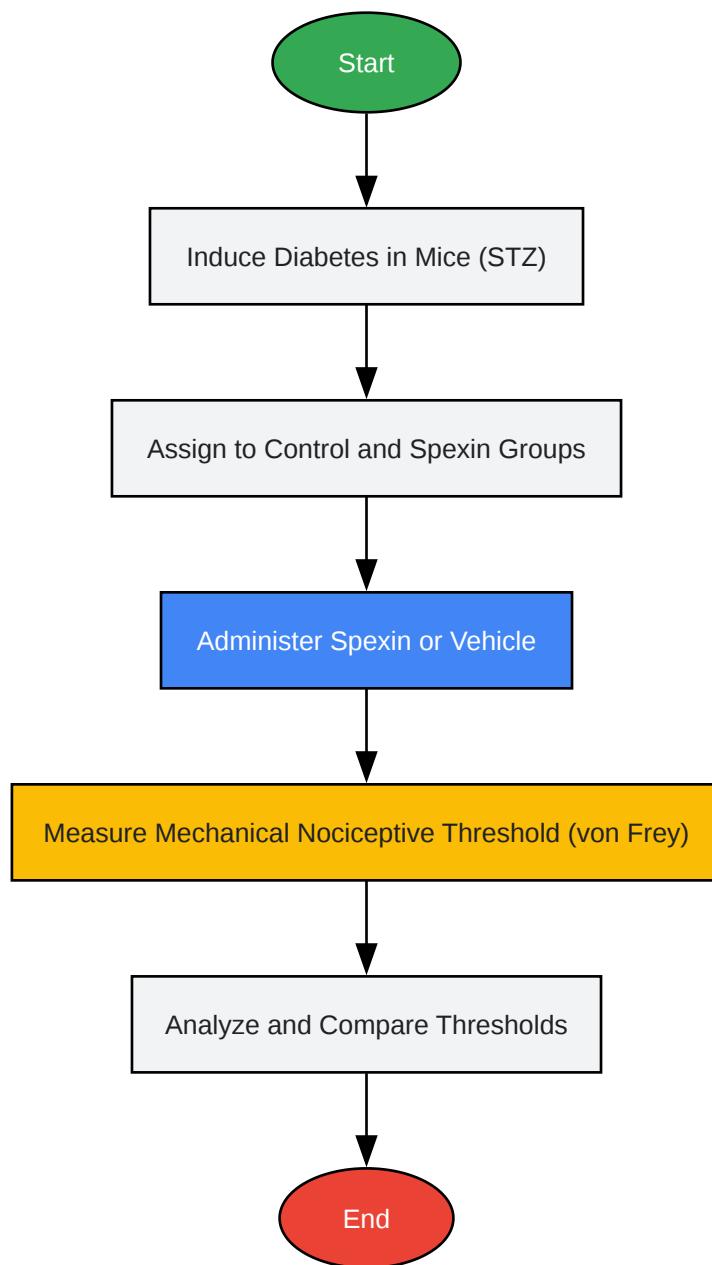
In the ovary, **Spexin** and its receptors, GALR2 and GALR3, are expressed in granulosa cells, theca cells, and oocytes.[14] In vitro studies using human granulosa cells have demonstrated that **Spexin** can inhibit cell proliferation and estradiol secretion.[14] These effects are mediated through the activation of GALR2/3 and downstream signaling pathways involving MAP3/1, STAT3, AKT, and PKA.[15][16]

Quantitative Data on Reproductive Effects of Spexin

Parameter	Cell/Tissue Model	Spexin Concentration	Outcome	Reference
Granulosa Cell Proliferation	Human Granulosa Cells	Not specified	Inhibition	[14]
Estradiol (E2) Secretion	Human Granulosa Cells	Not specified	Inhibition	[14]
LH Secretion	Fish Pituitary Cells	Not specified	Decrease	[14]
FSH Gene Expression	Fish Pituitary	Not specified	Decrease	[14]

Experimental Protocols: Reproductive Studies



In Vitro Granulosa Cell Culture and Treatment


- Cell Source: Granulosa cells can be obtained from follicular fluid collected during oocyte retrieval procedures from women undergoing in vitro fertilization (IVF).[14]

- Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM/F-12) supplemented with serum and antibiotics.
- **Spexin** Treatment: Cultured granulosa cells are treated with varying concentrations of **Spexin** for a specified duration (e.g., 24-48 hours).
- Assays:
 - Proliferation Assay: Cell proliferation can be measured using assays such as the alamarBlue assay or by quantifying the expression of proliferation markers like PCNA.[\[14\]](#) [\[17\]](#)
 - Steroidogenesis Assay: The concentration of hormones like estradiol in the culture medium is measured using enzyme-linked immunosorbent assay (ELISA).[\[14\]](#)

Signaling Pathways in Reproductive Regulation

The inhibitory effects of **Spexin** on reproductive function are mediated by its interaction with GALR2 and GALR3 on cells of the HPG axis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Impact of spexin on metabolic diseases and inflammation: An updated minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. Spexin-based galanin receptor 2 agonist improves renal injury in mice with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spexin status in relation to obesity and its related comorbidities: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Frontiers | Spexin and Galanin in Metabolic Functions and Social Behaviors With a Focus on Non-Mammalian Vertebrates](https://frontiersin.org) [frontiersin.org]
- 9. Emerging Roles of NPQ/Spexin in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spexin is a novel human peptide that reduces adipocyte uptake of long chain fatty acids and causes weight loss in rodents with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spexin is a Novel Human Peptide that Reduces Adipocyte Uptake of Long Chain Fatty Acids and Causes Weight Loss in Rodents with Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmh.journals.ekb.eg [jmh.journals.ekb.eg]
- 13. Advances in research on spexin-mediated regulation of reproductive function in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. [Frontiers | Advances in research on spexin-mediated regulation of reproductive function in vertebrates](https://frontiersin.org) [frontiersin.org]
- 16. Advances in research on spexin-mediated regulation of reproductive function in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spexin Promotes the Proliferation and Differentiation of C2C12 Cells In Vitro—The Effect of Exercise on SPX and SPX Receptor Expression in Skeletal Muscle In Vivo [mdpi.com]
- To cite this document: BenchChem. [The Physiological Functions of the Spexin Neuropeptide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b561601#physiological-functions-of-the-spexin-neuropeptide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com